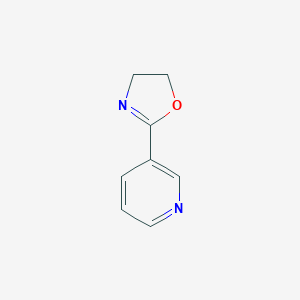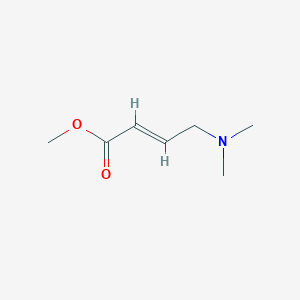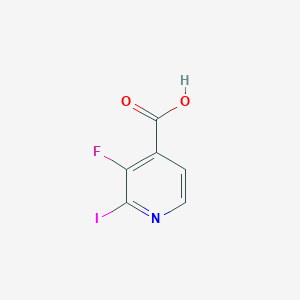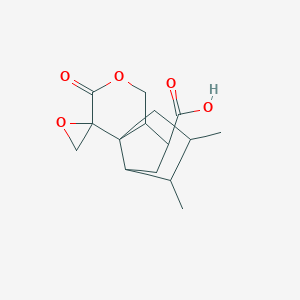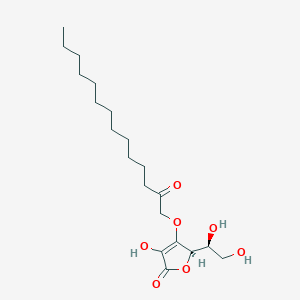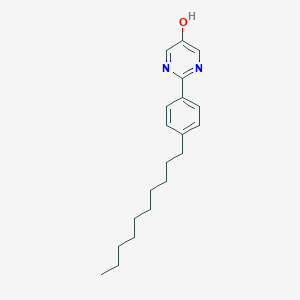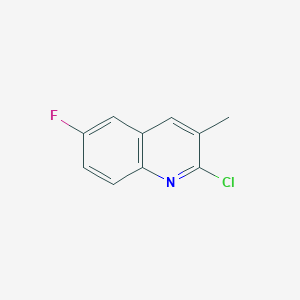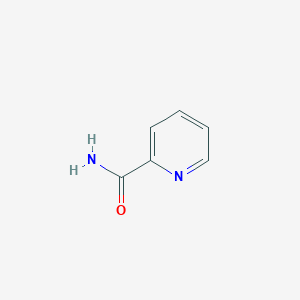
Picolinamide
Vue d'ensemble
Description
Le picolinamide, également connu sous le nom de pyridine-2-carboxamide, est un composé organique de formule moléculaire C₆H₆N₂O. Il s'agit d'un dérivé de l'acide picolinique, où le groupe carboxyle est remplacé par un groupe amide. Ce composé suscite un intérêt considérable en raison de ses applications diverses dans divers domaines, notamment la chimie, la biologie et la médecine.
Applications De Recherche Scientifique
Le picolinamide a un large éventail d'applications en recherche scientifique :
Chimie : Il est utilisé comme ligand en chimie de coordination et comme brique de base en synthèse organique.
Biologie : Les dérivés du this compound ont été étudiés pour leurs propriétés antifongiques et antibactériennes.
Industrie : Le this compound est utilisé dans la synthèse de divers produits chimiques fins et pharmaceutiques.
5. Mécanisme d'action
Le mécanisme d'action du this compound et de ses dérivés implique l'inhibition de cibles moléculaires spécifiques. Par exemple, les agents antifongiques à base de this compound ciblent la protéine de transfert lipidique Sec14p, perturbant l'homéostasie lipidique dans les cellules fongiques. Cette inhibition est sélective pour les protéines fongiques, minimisant les effets sur les cellules mammifères . En thérapie anticancéreuse, les dérivés du this compound inhibent VEGFR-2, bloquant les voies de signalisation impliquées dans l'angiogenèse tumorale .
Mécanisme D'action
Target of Action
Picolinamide primarily targets the fungal lipid-transfer protein Sec14p . This protein plays a crucial role in the lipid metabolism of fungi, making it an attractive target for antifungal agents .
Mode of Action
This compound interacts with its target, Sec14p, by binding into the Qi-site in the bc1 complex . The detailed binding mode of this compound remains to be fully elucidated .
Biochemical Pathways
This compound’s action affects the lipid metabolism pathway in fungi. By inhibiting the Sec14p protein, this compound disrupts the normal function of this pathway, leading to antifungal effects . All components of vitamin B3, including this compound, are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH .
Pharmacokinetics
It’s worth noting that the compound’s bioavailability and pharmacokinetics can be influenced by its chemical structure .
Result of Action
The result of this compound’s action is the selective antifungal activity against fungi, particularly those that rely on the Sec14p protein for lipid metabolism . The compound’s action leads to the disruption of normal fungal cell functions, contributing to its antifungal effects .
Safety and Hazards
Picolinamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .
Orientations Futures
Picolinamide has shown potent and selective activity against C. difficile . The structure–activity relationship of 108 analogues of isonicotinamide 4, a compound that is equally active against methicillin-resistant Staphylococcus aureus and C. difficile, was investigated . The ability of the this compound class to selectively target C. difficile and to prevent gut dysbiosis holds promise for the treatment of recurrent C. difficile infection .
Analyse Biochimique
Biochemical Properties
Picolinamide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been identified as a selective inhibitor of the fungal lipid-transfer protein Sec14p . This interaction is significant because it selectively inhibits fungal Sec14p without affecting mammalian Sec14 lipid-transfer proteins . The inhibition of Sec14p by this compound disrupts lipid transfer processes, which is essential for fungal cell viability .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In fungal cells, this compound’s inhibition of Sec14p leads to disrupted lipid transfer, which impacts cell membrane integrity and function . This disruption can result in altered cell signaling and metabolic processes, ultimately affecting cell viability and growth .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly the fungal lipid-transfer protein Sec14p. This compound binds to Sec14p, inhibiting its lipid-transfer activity . This inhibition prevents the proper transfer of lipids within the fungal cell, leading to disrupted membrane integrity and function . Additionally, this compound’s selective inhibition of fungal Sec14p without affecting mammalian Sec14 proteins highlights its potential as a targeted antifungal agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under various conditions, maintaining its inhibitory effects on Sec14p . Long-term exposure to this compound can lead to degradation and reduced efficacy . In in vitro and in vivo studies, prolonged exposure to this compound has been associated with changes in cellular function, including altered gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits fungal Sec14p, leading to reduced fungal growth and viability . At higher doses, this compound can exhibit toxic or adverse effects, including potential impacts on mammalian cells . Threshold effects have been observed, where a specific dosage range is required to achieve optimal antifungal activity without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for lipid transfer processes. Its inhibition of Sec14p disrupts the normal metabolic flux within fungal cells, leading to altered metabolite levels and impaired cellular function . The interaction of this compound with Sec14p highlights its role in modulating lipid metabolism and its potential as a therapeutic agent .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it exerts its inhibitory effects on Sec14p . The distribution of this compound within cells is crucial for its effectiveness as an antifungal agent, ensuring that it reaches its target sites .
Subcellular Localization
This compound’s subcellular localization is primarily within the fungal cell membrane, where it interacts with Sec14p . This localization is essential for its inhibitory activity, as it allows this compound to effectively disrupt lipid transfer processes . Additionally, targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, enhancing its antifungal efficacy .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le picolinamide peut être synthétisé selon plusieurs méthodes. Une approche courante consiste à faire réagir l'acide picolinique avec de l'ammoniac ou une amine en présence d'un agent déshydratant tel que le chlorure de thionyle ou l'oxychlorure de phosphore. La réaction se déroule généralement sous reflux, produisant le this compound comme produit principal .
Méthodes de production industrielle : Dans les milieux industriels, le this compound est souvent produit par hydrogénation catalytique de dérivés de l'acide picolinique. Cette méthode implique l'utilisation d'un catalyseur métallique, tel que le palladium sur carbone, sous une atmosphère d'hydrogène à haute pression. Le procédé est efficace et évolutif, ce qui le rend adapté à la production à grande échelle .
Analyse Des Réactions Chimiques
Types de réactions : Le picolinamide subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé en acide picolinique à l'aide d'oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Le composé peut être réduit en 2-aminométhylpyridine à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Le this compound peut participer à des réactions de substitution nucléophile, où le groupe amide est remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courantes :
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Divers nucléophiles en conditions basiques ou acides.
Principaux produits :
Oxydation : Acide picolinique.
Réduction : 2-Aminométhylpyridine.
Substitution : Selon le nucléophile, les produits peuvent inclure des pyridines substituées et d'autres dérivés
Comparaison Avec Des Composés Similaires
Le picolinamide peut être comparé à d'autres composés similaires tels que le benzamide et la nicotinamide :
Benzamide : Comme le this compound, le benzamide est un dérivé amide de l'acide benzoïque. Il présente également des propriétés antifongiques mais cible des voies moléculaires différentes.
Nicotinamide : Ce composé est un dérivé amide de l'acide nicotinique (vitamine B3). Il est largement utilisé dans les soins de la peau et comme complément alimentaire en raison de son rôle dans le métabolisme cellulaire.
Unicité : La capacité unique du this compound à inhiber sélectivement les protéines de transfert lipidique fongiques et son potentiel en tant qu'inhibiteur de VEGFR-2 le distinguent des autres dérivés d'amide. Ses applications diverses dans divers domaines mettent en évidence son importance .
Références
Propriétés
IUPAC Name |
pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c7-6(9)5-3-1-2-4-8-5/h1-4H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBMAWULFFBRKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061703 | |
| Record name | 2-Pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1452-77-3 | |
| Record name | 2-Pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1452-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Picolinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001452773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Picolinamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524473 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyridinecarboxamide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.474 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PICOLINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3550CCL59 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
